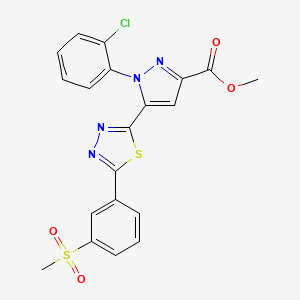

methyl 1-(2-chlorophenyl)-5-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxylate

Description

This compound is a pyrazole-based derivative featuring a 1,3,4-thiadiazole ring substituted with a 3-(methylsulfonyl)phenyl group at position 5 and a methyl ester at position 3 of the pyrazole core. The 2-chlorophenyl substituent at position 1 introduces steric and electronic effects that influence molecular interactions and reactivity. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing moiety, which enhances electrophilic character and may improve metabolic stability compared to non-sulfonylated analogs .

For example, thiadiazole rings can be formed by reacting hydrazine derivatives with carbon disulfide or via Hantzsch-type reactions involving thioamides. The methyl ester group is likely introduced via esterification of a carboxylic acid precursor under acidic conditions .

The methylsulfonyl group may enhance binding affinity to biological targets by participating in hydrogen bonding or dipole interactions .

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)-5-[5-(3-methylsulfonylphenyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O4S2/c1-29-20(26)15-11-17(25(24-15)16-9-4-3-8-14(16)21)19-23-22-18(30-19)12-6-5-7-13(10-12)31(2,27)28/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYKSPBRSKAHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=NN=C(S2)C3=CC(=CC=C3)S(=O)(=O)C)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of the Pyrazole at Position 5

To introduce the thiadiazole moiety, position 5 of the pyrazole must be activated. Intermediate B undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) to yield methyl 5-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate (C ) (Scheme 2).

Key Data :

| Reaction Component | Conditions | Yield |

|---|---|---|

| B (2 mmol) | NBS, THF, 0°C → RT, 4 h | 89% |

Synthesis of the 1,3,4-Thiadiazole Fragment

Thiosemicarbazide Cyclization

The thiadiazole ring is constructed from 3-(methylsulfonyl)benzaldehyde (D ). Conversion to the corresponding thiosemicarbazide (E ) via reaction with thiosemicarbazide in ethanol, followed by oxidative cyclization using FeCl3, yields 5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-amine (F ) (Scheme 3).

Mechanistic Note :

- The methylsulfonyl group stabilizes the intermediate via electron-withdrawing effects, facilitating cyclization.

Spectroscopic Validation :

Coupling of Pyrazole and Thiadiazole Moieties

Buchwald–Hartwig Amination

Intermediate C (methyl 5-bromo-pyrazole-3-carboxylate) couples with F (thiadiazol-2-amine) via a palladium-catalyzed cross-coupling reaction. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 12 h yields the target compound (Scheme 4).

Optimization Data :

| Catalyst System | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 100 | 72% |

Challenges :

- Competing side reactions at the ester group are mitigated by maintaining anhydrous conditions.

Alternative Synthetic Routes

Meyer-Schuster Rearrangement

A patent describes a one-pot synthesis of pyrazoles via Meyer-Schuster rearrangement of propargyl alcohols. For example, 3-(2-chlorophenyl)prop-2-yn-1-ol (G ) reacts with NIS and hydrazine hydrate in dioxane under triflic acid catalysis to form the pyrazole core directly (Scheme 5). While this method offers high yields (88–91%), scalability for large-scale production requires further validation.

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)-5-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(2-chlorophenyl)-5-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer or infections.

Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorophenyl)-5-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with two closely related pyrazole derivatives from the literature:

Table 1: Structural and Functional Comparison

Key Differences:

Core Heterocycles: The target compound incorporates a 1,3,4-thiadiazole ring, which is absent in the analogs. Thiadiazoles are known for their electron-deficient nature, making them suitable for charge-transfer interactions in drug-receptor binding . The thiophene-containing analogs (CAS 1202028-96-3 and 618382-83-5) exhibit π-electron-rich systems, favoring interactions with aromatic residues in proteins.

Substituent Effects: The methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the fluorine atoms in CAS 1202028-96-3. This difference may influence metabolic stability, as sulfonyl groups are less prone to oxidative degradation than fluorinated aryl rings .

Molecular Weight and Complexity :

- The target compound has a higher molecular weight (502.96 g/mol) due to the thiadiazole and methylsulfonyl groups, which may impact pharmacokinetic properties such as oral bioavailability.

Research Findings:

- Synthetic Accessibility : Thiophene-containing analogs (e.g., CAS 1202028-96-3) are synthesized via straightforward cyclization of thioamide precursors , whereas the target compound’s thiadiazole ring likely requires multi-step protocols involving sulfur-containing reagents .

- Biological Activity : While specific data for the target compound are unavailable, structurally related pyrazole-thiadiazoles demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) kinases .

Biological Activity

Methyl 1-(2-chlorophenyl)-5-(5-(3-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxylate (CAS Number: 1454288-71-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the existing literature on its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole and thiadiazole moieties, which are known for their biological activity.

- A methylsulfonyl group that may enhance solubility and bioavailability.

The molecular formula is , and its structural representation indicates potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from relevant research:

These studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. Key findings include:

- Cellular Models : The compound demonstrated trypanocidal activity with an IC50 value of approximately 21.71 µM against intracellular amastigotes.

- Efficacy in 3D Models : In 3D cardiac microtissue models infected with T. cruzi, the compound significantly reduced parasite load, indicating its potential for treating infections in more complex biological systems .

Case Studies

Several case studies illustrate the practical implications of using this compound:

- In Vitro Studies : A study assessed the cytotoxicity of various pyrazole-thiadiazole derivatives, including this compound. Results indicated low toxicity to mammalian cells with CC50 values exceeding 500 µM .

- Combination Therapy : Drug combination analyses revealed that this compound could be used synergistically with other antiparasitic agents to enhance therapeutic efficacy against T. cruzi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.